1,2-Bis(4-bromophenyl)benzene

Description

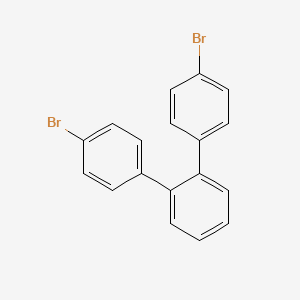

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2/c19-15-9-5-13(6-10-15)17-3-1-2-4-18(17)14-7-11-16(20)12-8-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNMHWJZCGSVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507785 | |

| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24253-43-8 | |

| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 1,2 Bis 4 Bromophenyl Benzene

Direct Synthesis Strategies for 1,2-Bis(4-bromophenyl)benzene

The direct formation of the this compound scaffold relies on powerful cross-coupling technologies that efficiently link aryl units.

The Suzuki-Miyaura coupling reaction stands as one of the most robust and versatile methods for the synthesis of biaryl compounds and their derivatives. researchgate.net This palladium-catalyzed reaction typically involves the cross-coupling of an arylboronic acid or ester with an aryl halide. researchgate.net For the synthesis of this compound, a plausible Suzuki-Miyaura pathway would involve the reaction between 1,2-dihalobenzene (e.g., 1,2-dibromobenzene (B107964) or 1,2-diiodobenzene) and two equivalents of 4-bromophenylboronic acid.

Alternatively, the coupling could proceed between 1,2-phenylenediboronic acid (or its pinacol (B44631) ester derivative) and two equivalents of 1,4-dibromobenzene. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₂CO₃, K₃PO₄) and a suitable solvent like 1,4-dioxane (B91453) or toluene. mdpi.com Ligand-free palladium systems have also been shown to be effective catalysts for Suzuki-Miyaura reactions in water, offering a greener alternative. researchgate.net The efficiency and success of the coupling can be influenced by the choice of catalyst, ligands, base, and solvent, which are often optimized for specific substrates. mdpi.comrsc.org The use of trimethyl borate (B1201080) has been shown to enhance coupling efficiency in reactions involving challenging heteroaryl substrates, which could be a strategy employed for complex diaryl syntheses. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60% | mdpi.com |

| Bromobenzene | Phenylboronic acid | Bulky bis(pyrazolyl)palladium complex (0.33%) | Cs₂CO₃ | 1,4-Dioxane | 140 | 98% | rsc.org |

| 1-Bromo-4-fluorobenzene | Neopentyl 5-pyrimidyl-boronic ester | Buchwald precatalyst | TMSOK | 1,4-Dioxane | Reflux | Quantitative | nih.gov |

Other Catalytic and Stoichiometric Approaches

Beyond Suzuki-Miyaura coupling, other strategies can be envisioned for the synthesis of 1,2-diarylbenzenes. One potential route is the [4+2] cycloaddition (Diels-Alder reaction) between a 1,2-diarylalkyne, such as 1,2-bis(4-bromophenyl)acetylene, and a suitable diene, followed by an aromatization step. Another approach involves the use of organometallic reagents. For instance, the reaction of a 1,2-dihalobenzene with an organolithium or Grignard reagent derived from 1,4-dibromobenzene, mediated by a transition metal catalyst, could form the desired C-C bonds. While specific literature for the synthesis of this compound via these methods is scarce, these represent fundamental and viable strategies in synthetic organic chemistry for constructing such frameworks.

Synthesis of Related 1,2-Diaryl-Bridged Brominated Systems

The synthesis of structurally related molecules where the two brominated phenyl rings are connected by a non-aromatic, two-carbon bridge (ethane) or incorporated into larger heterocyclic systems provides access to a diverse range of compounds with different three-dimensional structures and properties.

A key strategy for synthesizing 1,2-Bis(4-bromophenyl)ethane (B1282024) involves the selective hydrogenation of the corresponding alkyne precursor, 1,2-bis(4-bromophenyl)acetylene. rsc.orgrsc.org This transformation is critical as direct alkyl-alkyl coupling methods to form the ethane (B1197151) bridge can be challenging and lead to complex product mixtures. rsc.org The hydrogenation can be controlled to yield either the alkene (a stilbene (B7821643) analog) or the fully saturated alkane.

Selective hydrogenation to the alkene (cis-stilbene derivative) is often achieved using specific catalysts that prevent over-hydrogenation. nih.gov For example, bimetallic NiCo nanoparticles supported on mesoporous carbon (NiCo/MC) have been used for the selective hydrogenation of diphenylacetylene (B1204595) to cis-stilbene, achieving 87.1% selectivity with a 71.5% conversion using NaBH₄ as a hydrogen source. nih.govresearchgate.net Similarly, nickel nanocatalysts doped with ionic liquids have shown high selectivity for (Z)-alkenes under mild conditions. rsc.org For the complete reduction to the ethane analog, palladium on carbon (Pd/C) under a hydrogen atmosphere is a highly effective and common method, often achieving near-quantitative conversion.

Table 2: Catalytic Systems for Hydrogenation of Diphenylacetylene Analogs

| Catalyst | Hydrogen Source | Product Selectivity | Conditions | Conversion | Reference |

| NiCo/MC | NaBH₄ | 87.1% for cis-stilbene | 50°C, 4 h, Methanol | 71.5% | nih.govresearchgate.net |

| Ru₃(CO)₁₀(μ-PPh₂) | H₂ | High for stilbenes | - | Considerable | lookchem.com |

| Ni-NPs in [CNC₃MMIM]NTf₂ | H₂ (4 bar) | 90% for (Z)-stilbene | 40°C, 8 h | Quantitative | rsc.org |

| Pd/C | H₂ | Near-quantitative for ethane analog | Ethyl acetate, H₂ gas | Near-quantitative |

Condensation Reactions for Related Brominated Triazinane Derivatives

Brominated 1,3,5-triazinane (B94176) derivatives can be synthesized through condensation reactions. These reactions typically involve the cyclocondensation of an aldehyde (commonly formaldehyde (B43269), or 'formalin') with primary amines. To generate a derivative related to this compound, specifically one containing the 4-bromophenyl moiety, 4-bromoaniline (B143363) is used as a key precursor.

A specific example is the synthesis of 1,3-bis(4-bromophenyl)-5-propyl-1,3,5-triazinane. eurjchem.com This compound is formed through the condensation of 4-bromoaniline, n-propylamine, and formaldehyde in a basic solution. eurjchem.com The methodology allows for the creation of unsymmetrically substituted triazinane rings by using two different amines. The synthesis of various substituted s-triazines often relies on the sequential nucleophilic substitution on a cyanuric chloride core, where amines, alcohols, or other nucleophiles can be introduced in a controlled manner. nih.govtandfonline.com

Brominated benzoyl compounds are versatile precursors for a wide range of derivatives. A key precursor in this context is 1,2-bis(4-bromophenyl)ethanedione (also known as 4,4'-dibromobenzil), which contains two brominated benzoyl units linked together. This diketone can be synthesized from the corresponding 1,2-diol.

The synthesis of the diol precursor, 1,2-bis(4-bromophenyl)ethane-1,2-diol, can be achieved through the reaction of 4-bromobenzaldehyde (B125591) with titanium-based reagents under an inert atmosphere. evitachem.com This reaction often produces a mixture of diastereomers. evitachem.com The subsequent oxidation of the 1,2-diol to the 1,2-diketone (benzil) can be carried out using various oxidizing agents. A simple and convenient method involves refluxing the diol with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride. researchgate.net This brominated benzil (B1666583) derivative then serves as a building block for synthesizing other complex molecules, such as quinoxalines, through condensation with diamines. Derivatization can also refer to the modification of functional groups using reagents like brominated benzoyl chlorides to enhance detectability in analytical methods. mdpi.comresearchgate.net

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov Understanding the intricate mechanisms of these synthetic routes is paramount for optimizing reaction conditions and enhancing product yields. Mechanistic studies primarily focus on the identification of transient reaction intermediates and the evaluation of catalyst performance and selectivity. ubc.ca

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates provides a molecular-level understanding of the bond-forming steps in the synthesis of this compound. While the fleeting nature of these intermediates makes their isolation and characterization challenging, their existence is inferred through a combination of spectroscopic methods and computational modeling.

A widely accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov When synthesizing this compound from 1,2-dibromobenzene and a (4-bromophenyl)boronic acid derivative, the cycle is initiated by a palladium(0) catalyst.

Oxidative Addition: The process begins with the oxidative addition of an aryl halide, such as 1,2-dibromobenzene, to the Pd(0) catalyst. This step, often the rate-determining one, results in the formation of a Pd(II) intermediate. libretexts.org The relative reactivity of aryl halides follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation: In this step, the organoboron compound transfers its aryl group to the Pd(II) complex. nih.gov This transfer is typically facilitated by a base, which activates the boronic acid. nih.gov

Reductive Elimination: The final step involves the reductive elimination of the two aryl groups from the palladium complex, forming the new carbon-carbon bond of the target molecule and regenerating the Pd(0) catalyst for the next cycle. nih.gov

Isotope-labeling experiments can provide direct evidence for certain mechanistic steps. For instance, in related nickel-catalyzed cross-couplings, deuterium (B1214612) labeling has confirmed the occurrence of a hydride-transfer process. d-nb.info While the general catalytic cycle is well-established, the specific structures of the palladium intermediates can be influenced by the choice of ligands, solvent, and base. nih.gov

Catalyst Performance and Selectivity Studies

The selection of the catalyst and associated ligands is critical for the efficiency and selectivity of the synthesis of this compound. researchgate.net Researchers have explored a variety of catalyst systems to enhance the reaction's performance.

Catalyst Systems: Palladium-based catalysts are predominantly used for this type of transformation. The performance of different palladium precursors, such as Pd(OAc)₂ and PdCl₂(CH₃CN)₂, often in combination with phosphine (B1218219) ligands, has been extensively studied. mdpi.comacs.org The electronic and steric properties of the ligands can significantly influence the rates of the individual steps in the catalytic cycle. For example, bulky, electron-rich ligands can promote both oxidative addition and reductive elimination.

Selectivity: A primary challenge in synthesizing this compound is controlling selectivity to minimize the formation of byproducts, particularly the mono-substituted 1-bromo-2-(4-bromophenyl)benzene. Factors such as the catalyst system, reaction temperature, and stoichiometry of the reactants are crucial in maximizing the yield of the desired disubstituted product. Studies have shown that specific catalyst systems can significantly improve para-selectivity in bromination reactions. google.com

Below is an interactive table summarizing the performance of different catalyst systems in related cross-coupling reactions.

Table 1: Catalyst Performance in Suzuki-Miyaura Type Reactions

| Catalyst Precursor | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| PdCl₂(CH₃CN)₂ | - | K₂CO₃ | Dioxane | 94 |

| Pd(OAc)₂ | 2-[Bis{4-(trimethylsilyl)phenyl}phosphino]pyridine | - | Methanol | High |

| Pd(OAc)₂ | 2-[Bis{4-((2-(perfluorohexyl)ethyl)dimethylsilyl)phenyl}phosphino]pyridine | - | Methanol | High |

| Ni(MeCN)₂Br₂ | Bipyridine | - | DMF | 66-85 |

This table presents data from various palladium-catalyzed coupling reactions to illustrate catalyst performance and is not specific to the synthesis of this compound. mdpi.comacs.orgrsc.org

Optimization of Reaction Conditions and Scalability Considerations

Optimizing reaction parameters is crucial for developing an efficient and economically viable synthesis of this compound, especially when considering large-scale production.

Key Parameters for Optimization:

Solvent: The choice of solvent is critical as it affects the solubility of reactants and the stability and activity of the catalyst. mdpi.com Solvents like dioxane, toluene, and dimethylformamide (DMF) are commonly employed. mdpi.comrsc.orgrsc.org

Base: A base is essential for the transmetalation step in Suzuki-Miyaura couplings. nih.gov The strength and nature of the base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can significantly impact the reaction rate and yield. rsc.orgbeilstein-journals.org

Temperature: Reaction temperature influences the kinetics of the reaction. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products and catalyst degradation.

Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of starting materials. Progress is often monitored using techniques like thin-layer chromatography.

Scalability Considerations:

Scaling up the synthesis from a laboratory to an industrial setting introduces several challenges:

Heat and Mass Transfer: Large-scale reactions can generate substantial heat, requiring efficient cooling systems to maintain optimal temperature control. Proper mixing is also critical to ensure homogeneity in heterogeneous reaction mixtures.

Purification: Developing a robust and scalable purification method, such as recrystallization or column chromatography, is essential for obtaining the final product with high purity. rsc.org

The following interactive table illustrates how varying reaction conditions can affect the yield in related synthetic procedures.

Table 2: Effect of Reaction Conditions on Product Yield

| Parameter | Variation | Effect on Yield |

|---|---|---|

| Catalyst | PdCl₂(CH₃CN)₂ vs. other Pd sources | PdCl₂(CH₃CN)₂ showed the highest yield mdpi.com |

| Solvent | Dioxane vs. other organic solvents | Dioxane proved to be the optimal solvent mdpi.com |

| Base | K₂CO₃ vs. other bases | K₂CO₃ was found to be the most effective base mdpi.com |

| Reactant Molar Ratio | 10:1 Bromine to Substrate | Ensures exhaustive bromination |

This table is based on findings from optimization studies of related bromination and coupling reactions and serves as a general guide. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 1,2 Bis 4 Bromophenyl Benzene and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy serves as a powerful tool for the structural elucidation of 1,2-Bis(4-bromophenyl)benzene, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR Spectroscopic Fingerprinting

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton arrangement. Aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.2 and 8.0 ppm. For this compound, the protons on the three benzene (B151609) rings exhibit complex multiplet signals due to spin-spin coupling between adjacent protons. The integration of these signals corresponds to the number of protons in each distinct chemical environment.

For instance, in a related compound, 1,2-bis(4-bromophenyl)ethyne, the aromatic protons appear as a multiplet, underscoring the complexity of these spectra. Similarly, the ¹H NMR spectrum of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline shows distinct signals for the different phenyl rings, further illustrating how substitutions influence the chemical shifts. ossila.com

Table 1: Representative ¹H NMR Data for this compound Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1,2-Diphenylethyne | CDCl₃ | 7.25-7.37, 7.53-7.55 | m |

| 1-Bromo-4-ethynylbenzene derivative | CDCl₃ | 7.35-7.40, 7.45-7.48 | m |

| (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one | CDCl₃ | 7.88, 7.81, 7.63, 7.47 | d, d, m, m |

Note: This table presents data for analogous compounds to illustrate typical chemical shift ranges and multiplicities. 'm' denotes a multiplet and 'd' denotes a doublet. Data sourced from various spectroscopic studies. rsc.orgchemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopic Elucidation

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of this compound. The spectrum will display distinct signals for each unique carbon atom. The carbons directly bonded to the bromine atoms (C-Br) typically appear in a specific region of the spectrum, influenced by the electronegativity of the halogen. The quaternary carbons, those at the points of attachment between the phenyl rings, will also have characteristic chemical shifts and will not show any splitting in a proton-decoupled spectrum.

In a similar compound, 1,2-diphenylethyne, the carbon signals appear at δ 89.4, 123.3, 128.3, 128.4, and 131.6 ppm in CDCl₃. rsc.org For a derivative of 1-bromo-4-ethynylbenzene, the ¹³C NMR signals were observed at δ 87.7, 90.7, 119.8, 122.2, 122.5, 129.2, 131.5, 131.6, 133.0, and 138.7 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for Analogs of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 1,2-Diphenylethyne | CDCl₃ | 89.4, 123.3, 128.3, 128.4, 131.6 |

| 1-Bromo-4-ethynylbenzene derivative | CDCl₃ | 87.7, 90.7, 119.8, 122.2, 122.5, 129.2, 131.5, 131.6, 133.0, 138.7 |

| 1,2-Diketone derivative | CDCl₃ | 194.5, 146.0, 130.7, 130.0, 129.9, 21.9 |

Note: This table provides a selection of ¹³C NMR data from related compounds to demonstrate the range of chemical shifts. Data compiled from various research articles. rsc.orgrsc.org

Two-Dimensional NMR Techniques for Connectivity and Assignment

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to trace the connectivity within each phenyl ring. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. For quaternary carbons, which lack directly attached protons, HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable, as they show correlations between carbons and protons that are two or three bonds away.

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule. Both Infrared (IR) and Raman spectroscopy are crucial for identifying functional groups and understanding the molecule's conformational properties.

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are characterized by a series of bands corresponding to specific vibrational modes of the molecule.

C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. researchgate.net

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene rings give rise to a set of characteristic bands between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.net

C-Br Stretching: The carbon-bromine stretching vibration is a key indicator for this compound and is expected to appear in the lower frequency region of the spectrum, generally below 700 cm⁻¹. researchgate.net

Ring Bending and Deformation Modes: The spectra also contain numerous bands corresponding to in-plane and out-of-plane bending of the C-H bonds and deformation modes of the benzene rings.

Table 3: General Regions for Characteristic Vibrational Modes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1400 | IR, Raman |

| C-H In-plane Bend | 1500 - 1100 | IR, Raman |

| C-H Out-of-plane Bend | 1000 - 675 | IR, Raman |

| C-Br Stretch | < 700 | IR, Raman |

Note: These are general ranges and the exact positions can vary based on the specific molecular structure and its environment. Data based on established spectroscopic principles. researchgate.netresearchgate.net

Conformational Insights from Vibrational Spectra

The vibrational spectra can also offer insights into the conformational arrangement of the phenyl rings in this compound. The relative orientation of the three rings can influence the vibrational coupling between them, leading to shifts in band positions and changes in their intensities. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to predict the vibrational frequencies for different possible conformations. By comparing the calculated spectra with the experimental IR and Raman data, the most likely conformation of the molecule in the solid state or in solution can be determined. The simultaneous activity of certain modes in both IR and Raman spectra can also provide clues about the molecule's symmetry and potential for non-linear optical (NLO) activity. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The electronic absorption and emission properties of terphenyl derivatives are highly sensitive to their substitution pattern and conformation. The introduction of bromine atoms and the specific linkage (ortho, meta, or para) significantly influences the photophysical behavior of these molecules. rsc.org

The chromophore of this compound is the o-terphenyl (B166444) system, a conjugated structure composed of three benzene rings. The parent, unsubstituted o-terphenyl exhibits a UV absorption maximum around 233 nm in cyclohexane. chemicalbook.com The introduction of bromine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption and emission spectra due to their electron-donating and electron-withdrawing effects through resonance and induction, as well as the heavy-atom effect.

The emission properties are also strongly dependent on the molecular structure and environment. In twisted terphenyl analogs designed for deep-blue luminescence, emission maxima can vary significantly with solvent polarity. For example, a diphenylamino terphenyl derivative shows an emission maximum at 405 nm in toluene, which redshifts in the more polar dichloromethane, indicating a charge-transfer character in the excited state. nih.gov This solvatochromic shift suggests that the excited state is more polar than the ground state and is better stabilized by polar solvents. nih.gov The fluorescence quantum yield (ΦF), a measure of emission efficiency, is also affected by the rigidity of the environment. For one such terphenyl analog, the quantum yield increases from 0.26 in the solid state to 0.38 when dispersed in a rigid PMMA matrix, a phenomenon attributed to the suppression of non-radiative decay pathways. nih.gov

Table 1: Photophysical Data for a Representative Twisted Terphenyl Analog (Compound 3c) nih.gov

| Property | Toluene (10⁻⁵ M) | Dichloromethane (10⁻⁵ M) | Solid State | 1 wt% in PMMA |

| λabs [nm] | 344 | 346 | 350 | 348 |

| λem [nm] | 405 | 440 | 406 | 405 |

| Quantum Yield (ΦF) | 0.81 | 0.74 | 0.26 | 0.38 |

X-ray Diffraction Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and the precise arrangement of molecules within the crystal lattice. nih.gov This technique is crucial for understanding the steric and electronic effects of substituents on molecular conformation and packing.

Terphenyls are known for their conformational flexibility, primarily due to rotation around the inter-ring C-C single bonds. In ortho-substituted terphenyls, significant steric hindrance between the flanking rings and the central ring forces the molecule into a twisted, non-planar conformation. iucr.org For example, the crystal structure of 2,2′′-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl)-1,1′:4′,1′′-terphenyl reveals that the outer rings of the terphenyl core are substantially twisted relative to the central ring. iucr.org This twisting is a general feature of 1,2-disubstituted benzenes and is expected in this compound to minimize steric repulsion. researchgate.net The dihedral angles between the planes of the phenyl rings are a key descriptor of this twisted geometry. In a complex terphenyl ether derivative, two independent molecules in the asymmetric unit showed different dihedral angles, indicating conformational polymorphism influenced by the crystal packing environment. mdpi.com

Table 2: Crystallographic Data for an Analog, 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) nih.gov

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃BrN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a [Å] | 5.8132 (8) |

| b [Å] | 19.763 (2) |

| c [Å] | 11.656 (1) |

| β [°] | 96.85 (1) |

| Volume [ų] | 1329.6 (3) |

| Z | 4 |

| Dihedral Angle (Pyrrole-Benzene) | 71.4 (2)°, 69.5 (2)° |

The solid-state architecture of this compound is expected to be governed by a combination of weak, non-covalent interactions.

Halogen Bonding: The bromine atoms in the molecule are capable of forming halogen bonds (C-Br···X), where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site. iucr.org These interactions are highly directional and play a significant role in crystal engineering. In brominated terphenyl derivatives, C–Br⋯I⁻ interactions have been observed, though they can be weak, with distances near the sum of the van der Waals radii. researchgate.net In other structures, Br···Br contacts are crucial in defining the molecular packing. nih.gov

C-H...π Interactions: These interactions, where a C-H bond points towards the electron-rich face of a phenyl ring, are ubiquitous in aromatic compounds. chemicalbook.com They are important for stabilizing the three-dimensional structure of molecules and their complexes. chemicalbook.comacs.org In the crystal structure of 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole), layers are formed through N-H...π and C-H...π interactions. nih.gov

C-Br...π Interactions: Similar to C-H...π, a bromine atom can interact with a π-system. This type of interaction has been observed linking molecular layers in crystal structures. For instance, in 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole), C-Br...π interactions connect adjacent layers, building a three-dimensional network. nih.gov In other host-guest complexes involving brominated imidazolyl benzene, Br···π interactions are noted between the host and guest molecules.

The way molecules of this compound pack in the solid state is a direct consequence of their twisted conformation and the network of intermolecular interactions. The steric bulk of the ortho-substituted phenyl rings significantly influences packing.

Theoretical and Computational Studies of 1,2 Bis 4 Bromophenyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, free from environmental effects. These ab initio and related methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule. numberanalytics.com

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical compounds. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for relatively large molecules like 1,2-bis(4-bromophenyl)benzene. numberanalytics.com Geometry optimization using DFT involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. physchemres.org For related bromophenyl compounds, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been shown to provide optimized geometrical parameters that are in good agreement with experimental data. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and its electronic excitation properties. nih.govbohrium.com

DFT calculations are commonly employed to determine the energies of the HOMO and LUMO and the resulting energy gap. mdpi.com For instance, in a study of a related bis(4-bromophenyl) compound, the HOMO-LUMO energy gap was calculated to be 2.07 eV using DFT with a B3LYP/cc-pVDZ basis set. researchgate.net Another study on a different bromophenyl derivative reported a HOMO-LUMO gap of 4.105 eV using the B3LYP method. researchgate.net The magnitude of this energy gap provides insights into the charge transfer interactions within the molecule. nih.gov A smaller gap generally suggests that the molecule can be more easily excited. researchgate.net

Table 1: Calculated HOMO-LUMO Energies and Gaps for Related Bromophenyl Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| A related bis-Schiff base | B3LYP/cc-pVDZ | - | - | 2.07 researchgate.net |

| A related bromophenyl derivative | DFT//B3LYP | -0.04712 a.u. | -0.19799 a.u. | 4.105 researchgate.net |

| A related bromophenyl derivative | DFT//PBEPBE | -0.07537 a.u. | -0.15974 a.u. | 2.295 researchgate.net |

Note: The values are for related compounds and serve as an illustration of the data obtained from such calculations. "a.u." stands for atomic units.

DFT calculations can also predict various spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structure. ripublication.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. scielo.bracs.org The accuracy of these predictions is highly dependent on the quality of the optimized molecular geometry. scielo.br

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors to provide a better match with experimental FT-IR spectra. physchemres.orgresearchgate.net For example, in studies of related bromophenyl compounds, calculated vibrational frequencies have shown good agreement with experimental FT-IR data. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. ias.ac.in It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ripublication.comias.ac.in These calculations help in understanding the electronic transitions, often from the HOMO to the LUMO, that give rise to the observed UV-Vis spectrum. ripublication.com

Table 2: Illustrative Comparison of Experimental and Theoretical Spectroscopic Data for a Related Bromophenyl Compound

| Spectroscopic Technique | Experimental Value | Theoretical Value | Method/Basis Set |

| FT-IR (N-H stretch) | 3337 cm⁻¹ researchgate.net | - | - |

| ¹H NMR (Aromatic protons) | δ 7.60-7.40 ppm researchgate.net | - | - |

| UV-Vis (λmax) | 337, 332, 278 nm ripublication.com | 349, 347, 302 nm ripublication.com | TD-DFT/B3LYP/6-311++G(d,p) |

Note: The data is for related compounds and is for illustrative purposes.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is a powerful tool, other quantum chemical methods also find application. Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without empirical parameters. numberanalytics.comlibretexts.org These methods can be computationally more demanding than DFT but can provide valuable benchmark data. libretexts.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. libretexts.org Methods like AM1 and PM3 are computationally less expensive and can be used for very large systems, although their accuracy may be lower than that of ab initio or DFT methods. researchgate.net For some systems, the results from semi-empirical methods like RM1 have been found to be comparable or even better than those from DFT for certain properties. scielo.br

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on the electronic structure, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the conformational landscape and dynamic behavior of molecules over time.

Conformational Analysis and Potential Energy Surfaces

The structure of this compound is not rigid; the phenyl rings can rotate relative to each other. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for rotation between them. This is often done by calculating the potential energy surface (PES), which maps the energy of the molecule as a function of one or more dihedral angles. nih.gov

Molecular dynamics simulations, which use a force field to describe the interactions between atoms, can be used to explore the conformational space of a molecule. rsc.org Advanced techniques like metadynamics can be combined with MD to accelerate the exploration of the potential energy surface and study processes like self-assembly and nucleation. tandfonline.comresearchgate.net For instance, MD simulations have been used to study the formation of prenucleation clusters of 1,3,5-tris(4-bromophenyl)benzene (B1296842) in solution. researchgate.net These simulations revealed that interactions between the aromatic cores are the primary driving force for clustering. researchgate.net

Intramolecular Steric Effects and Strain Energy

The structure of this compound is characterized by significant intramolecular steric hindrance. The ortho-positioning of the two bulky 4-bromophenyl substituents on the central benzene (B151609) ring forces them into close proximity, leading to considerable van der Waals repulsion. This steric clash prevents the molecule from adopting a planar conformation.

Computational modeling, such as molecular mechanics and density functional theory (DFT), is employed to quantify the resulting strain energy. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and comparing its energy to a hypothetical, strain-free reference molecule. The result of this steric strain is a twisted or distorted geometry. The phenyl rings are forced to rotate out of the plane of the central benzene ring, resulting in significant dihedral angles. This twisting relieves the steric clash but introduces torsional strain.

While specific strain energy calculations for this compound are not prominently available, studies on analogous molecules with bulky ortho-substituents provide valuable context. For instance, theoretical studies on N¹,N²-bis(2-bromophenyl)-1,2-diphenylethane-1,2-diimine, a molecule with steric crowding, demonstrated that the presence of a bromine atom in the ortho position leads to a high total energy and strain energy due to steric effects. researchgate.net Similarly, in (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, the molecule adopts a twisted shape to accommodate the bulky end groups, with a significant dihedral angle observed between the two 4-bromophenyl rings. nih.gov For this compound, this effect is expected to be pronounced, influencing its chemical and physical properties.

Table 1: Calculated Energy and Steric Parameters for Analogue Compounds Data extracted from studies on structurally related molecules to illustrate computational approaches.

| Compound | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| N¹,N²-bis(2-bromophenyl)-1,2-diphenylethane-1,2-diimine | MM2 | Total Energy | 85.3592 kcal/mol | researchgate.net |

| N¹,N²-bis(4-bromophenyl)-1,2-diphenylethane-1,2-diimine | MM2 | Total Energy | 74.7126 kcal/mol | researchgate.net |

Reaction Mechanism Modeling and Computational Reaction Pathways

Computational modeling is crucial for elucidating the mechanisms of reactions involving complex organic molecules. This involves mapping the potential energy surface of a reaction to identify intermediates, transition states, and determine the most likely reaction pathways.

Transition State Characterization and Activation Energies

For a given reaction, computational methods can locate the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate. While specific transition state calculations for reactions of this compound are not detailed in available literature, the principles are well-established. For example, in the on-surface synthesis of polyphenylene networks from precursors like 1,3,5-tris(4-bromophenyl)benzene, density functional theory (DFT) calculations are used to unravel the reaction mechanism, which involves debromination and subsequent C-C bond formation. researchgate.net Such calculations can identify intermediate radicals and the energy barriers associated with their formation and subsequent reactions. researchgate.net

Prediction of Reactivity and Selectivity

Computational analysis can predict the reactivity and selectivity of this compound. By calculating the distribution of electron density and molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most nucleophilic and electrophilic sites in the molecule. The bromine atoms, being good leaving groups, and the electron-rich aromatic rings are expected to be the primary sites of reactivity. For instance, in Ullmann coupling reactions, which are common for aryl halides, computational models can help predict the efficiency and outcome of the polymerization process based on the precursor's conformational flexibility and the stability of reaction intermediates. researchgate.net

Computational Analysis of Intermolecular Interactions and Aggregation Behavior

The aggregation of this compound molecules in the solid state is governed by a network of non-covalent intermolecular interactions. Computational tools are essential for characterizing and quantifying these forces.

Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular contacts in a crystal lattice. nih.govias.ac.iniucr.org This method maps the electron distribution of a molecule within its crystalline environment, highlighting regions of close contact between neighboring molecules. For brominated aromatic compounds, key interactions typically include H···H, C···H, and Br···H contacts, as well as π-π stacking and halogen bonding (C-Br···π). ias.ac.inbeilstein-journals.org

Studies on the aggregation of 1,3,5-tris(4-bromophenyl)benzene (a related isomer) using metadynamics simulations have shown that π-π stacking interactions between the aromatic cores are the primary driver for the formation of prenucleation clusters in solution. researchgate.net These interactions lead to the formation of dimers and trimers with crystal-like local arrangements even before nucleation occurs. researchgate.net Similar forces, including π-bromine interactions, are expected to play a significant role in the self-assembly of this compound. beilstein-journals.org The balance of these weak interactions dictates the final crystal packing and the material's bulk properties.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogue Compounds This table presents data from related brominated compounds to exemplify the analysis of intermolecular interactions.

| Compound | H···H Contact (%) | Br···H Contact (%) | C···H Contact (%) | O···H Contact (%) | Reference |

|---|---|---|---|---|---|

| (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one | 22.1 | 20.4 | 34.1 | 9.2 | nih.gov |

Reactivity Profiles and Derivatization Chemistry of 1,2 Bis 4 Bromophenyl Benzene

Halogen-Mediated Reactivity

The two bromine atoms on the terminal phenyl rings of 1,2-bis(4-bromophenyl)benzene are the primary sites of its chemical reactivity. These atoms can participate in a variety of reactions, including cross-coupling, electrophilic aromatic substitution, and nucleophilic substitution.

Utility of Bromine Atoms in Cross-Coupling Reactions

The bromine atoms in this compound serve as excellent leaving groups in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl compounds. For instance, the reaction of a similar compound, 4,4′-bis(4-bromophenyl)azobenzene, with a substituted phenylboronic acid demonstrates the utility of this approach in creating larger conjugated systems. thieme-connect.com

Sonogashira Coupling: This cross-coupling reaction pairs the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is instrumental in the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This is a key method for synthesizing arylamines. nih.gov

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene under the influence of a palladium catalyst to form a new carbon-carbon bond, typically resulting in a substituted alkene. ambeed.com

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound, catalyzed by palladium. thieme-connect.com

The reactivity of the bromine atoms in these coupling reactions is often higher compared to their chlorinated or fluorinated analogs due to the lower bond dissociation energy of the C-Br bond.

| Cross-Coupling Reaction | Reactant | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, Base | Biaryl compounds |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Aryl alkynes |

| Buchwald-Hartwig | Amine | Palladium catalyst, Base | Arylamines |

| Heck | Alkene | Palladium catalyst | Substituted alkenes |

| Stille | Organotin compound | Palladium catalyst | Substituted arenes |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) rings of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The bromine atoms are considered deactivating groups due to their electron-withdrawing inductive effect, which makes the aromatic rings less reactive towards electrophiles compared to unsubstituted benzene. uci.edu However, they are ortho-, para-directing because of the resonance effect where the lone pairs on the bromine can stabilize the carbocation intermediate (arenium ion) formed during the reaction. uci.edulibretexts.org

Common EAS reactions include:

Halogenation: Introduction of another halogen (e.g., Cl, Br) onto the aromatic rings, typically requiring a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.orgminia.edu.eg

Nitration: The introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.orgminia.edu.eg

Sulfonation: The introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. libretexts.org The deactivating nature of the bromine substituents can make these reactions less favorable. uci.edu

The position of further substitution will be directed to the ortho and para positions relative to the existing bromine atoms.

Nucleophilic Substitution Reactions

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard Sₙ1 or Sₙ2 conditions. pressbooks.pub However, under specific and often harsh conditions, nucleophilic aromatic substitution (SₙAr) can occur. This is particularly true if there are strong electron-withdrawing groups present on the aromatic ring, which is not the primary feature of this compound. pressbooks.publibretexts.org

Nevertheless, reactions with strong nucleophiles at high temperatures or with the use of specific catalysts can lead to the replacement of the bromine atoms. ambeed.compressbooks.pub For example, reaction with sodium azide (B81097) can introduce an azide group, which can then be used in "click" chemistry. researchgate.net

Functional Group Transformations and Derivatization Strategies

The bromine atoms of this compound are key handles for a variety of functional group transformations, allowing for the synthesis of a wide range of derivatives.

Conversion to Other Halogenated Analogs

While less common than using the bromine for coupling reactions, it is possible to replace the bromine atoms with other halogens. Halogen exchange reactions can be performed, for instance, to convert the bromo-substituents to iodo- or fluoro-substituents, which may offer different reactivity profiles for subsequent synthetic steps.

Introduction of Diverse Functionalities (e.g., Nitrile, Amine, Thiol)

The bromine atoms can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the this compound scaffold.

Nitrile Group (–CN): The cyanation of aryl bromides can be achieved through palladium-catalyzed reactions using cyanide sources like zinc cyanide or potassium cyanide. The resulting dinitrile can be a precursor to other functional groups, such as carboxylic acids (via hydrolysis) or amines (via reduction).

Amine Group (–NH₂): As mentioned in the cross-coupling section, the Buchwald-Hartwig amination is a powerful method to directly introduce primary or secondary amine functionalities. thieme-connect.comnih.gov Alternatively, the bromine can be converted to an azide group via nucleophilic substitution with sodium azide, followed by reduction to the amine. researchgate.net

Thiol Group (–SH): Aryl thiols can be prepared from aryl bromides through several methods, including palladium-catalyzed coupling with a thiol equivalent or reaction with a thiolate salt.

These transformations allow for the synthesis of a diverse library of compounds based on the this compound core structure.

| Functional Group | Synthetic Method from Aryl Bromide | Intermediate/Product |

|---|---|---|

| Nitrile (–CN) | Palladium-catalyzed cyanation | 1,2-Bis(4-cyanophenyl)benzene |

| Amine (–NH₂) | Buchwald-Hartwig amination | 1,2-Bis(4-aminophenyl)benzene |

| Thiol (–SH) | Palladium-catalyzed thiolation | 1,2-Bis(4-mercaptophenyl)benzene |

Photochemical and Thermal Reactivity Studies

Photoreactions Leading to Transient Species (e.g., Carbenes from Diazomethane Derivatives)

No studies detailing the photochemical reactions of this compound or its derivatives to form transient species like carbenes have been found. Research on the photoreactivity of different brominated aromatic compounds does exist, but it does not pertain to the specified molecule.

Thermal Stability and Decomposition Pathways

There is no available data concerning the thermal stability, decomposition temperature, or specific decomposition pathways for this compound. Safety Data Sheets and vendor information for related compounds like 1,3,5-Tris(4-bromophenyl)benzene (B1296842) mention decomposition at high temperatures to produce toxic fumes such as carbon oxides and hydrogen bromide, but this information is not specific to the 1,2-isomer tcichemicals.com.

Table of Compounds Mentioned

Advanced Materials Science Applications and Functional Architectures Derived from 1,2 Bis 4 Bromophenyl Benzene

Organic Electronic Materials

The rigid structure and reactive bromine substituents of 1,2-bis(4-bromophenyl)benzene and its derivatives make them valuable building blocks for materials used in organic electronics. These materials are integral to the development of next-generation displays, lighting, and energy-harvesting technologies.

Building Blocks for Conjugated Polymers and Oligomers (e.g., Polytriarylamines)

The presence of two bromine atoms on the phenyl rings of bis(4-bromophenyl) structures is key to their function as monomers in polymerization reactions. These reactive sites allow for the extension of the molecule's conjugation through various coupling methods, such as Suzuki, Yamamoto, or Stille reactions. ossila.com

A prominent example is the use of related triarylamine structures, like N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline, as intermediates for synthesizing polytriarylamines (PTAAs). ossila.comalfachemch.com PTAAs are electron-rich conjugated polymers that are frequently used as hole transport layers in electronic devices. ossila.com The synthesis of these polymers can be achieved via methods like Yamamoto polycondensation. ossila.comalfachemch.com The resulting polymers, such as those derived from N,N-bis(4-bromophenyl)-N′,N′-bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)-1,4-phenylenediamine, exhibit excellent solubility in common organic solvents and high thermal stability, which are crucial properties for device fabrication. acs.org

New π-conjugated copolyfluorenes that incorporate main-chain electron-acceptor triazole groups derived from bis(4-bromophenyl) precursors have also been synthesized. researchgate.net These polymers are soluble in common organic solvents and show thermal stability up to 300°C. researchgate.net

Components in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are devices that utilize organic compounds to emit light when an electric current is applied. google.com They are constructed with several layers, including an anode, a cathode, and a light-emitting layer situated between them. google.com The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including hole-transporting layers (HTLs), electron-transporting layers (ETLs), and the emissive layer (EML) itself. mdpi.combgsu.edu

Polytriarylamines (PTAAs), synthesized from bis(4-bromophenyl) precursors, are frequently employed as hole transport layer materials in OLEDs due to their electron-rich nature. ossila.comalfachemch.com The ability to deposit these polymers via solution processing at lower temperatures is a significant advantage, as it minimizes potential thermal damage to other sensitive layers in the device. ossila.com Furthermore, new π-conjugated polymers based on structures like N-(4-(3,5-bis(4-bromophenyl)- rsc.orgresearchgate.nettriazol-4-yl)-phenyl)carbazole have been developed for use as blue light-emitting materials in single-layer OLED devices. researchgate.net

Active Layers in Perovskite Solar Cells

Perovskite solar cells (PSCs) represent a promising photovoltaic technology, with certified power conversion efficiencies (PCEs) surging in recent years. acs.org The efficiency and stability of these cells are critically dependent on the energy level alignment at the interfaces between the perovskite and the charge transport layers. acs.orgresearchgate.net

Derivatives containing the bis(4-bromophenyl) moiety have been successfully used to engineer these interfaces. For instance, a squaraine derivative, 3,4-Bis(4-bromophenyl)cyclobut-3-ene-1,2-dione (BED), has been employed as an innovative interface modifier. acs.orgresearchgate.net This molecule can tune the energy level structure at the perovskite surface and form π–π stacking interactions with the hole-transporting material, which facilitates more efficient charge transfer. acs.org The synergistic effect of these modifications led to PSCs with a remarkable power conversion efficiency of 23.82% and greatly improved device stability. acs.orgresearchgate.net Polytriarylamines derived from bis(4-bromophenyl) precursors also find application as hole transport layers in PSCs. ossila.comalfachemch.com

Table 1: Photovoltaic Performance of Perovskite Solar Cells with and without BED Interface Modifier

| Device Configuration | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |

|---|---|---|---|---|

| Control | 1.11 | 24.51 | 80.11 | 21.82 |

| With BED | 1.20 | 24.61 | 80.72 | 23.82 |

Data sourced from research on resonant molecular modification for energy level alignment. acs.org

Fabrication of Single-Molecule Electronic Devices (e.g., Molecular Diodes)

Molecular electronics aims to use individual molecules as functional electronic components. liverpool.ac.uk A molecular diode, first proposed by Aviram and Ratner, is a fundamental component in this bottom-up approach to nanoscale electronics. rsc.org

Research into single-molecule diodes has utilized the structural analogue 1,2-bis(4-bromophenyl)ethane (B1282024) as a key intermediate. rsc.orgresearchgate.net While the synthesis of the symmetric version of this compound is well-established, the creation of unsymmetrically substituted derivatives was a significant challenge. rsc.org These unsymmetrical molecules were predicted to exhibit exceptional single-molecule diode behavior. rsc.orgresearchgate.net A synthetic pathway was successfully developed to produce these unsymmetrically substituted 1,2-bis(4-bromophenyl)ethane derivatives, which serve as foundational wires for molecular electronics. rsc.org

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org These molecules have garnered significant attention for their applications in organic optoelectronics due to their potential for high charge carrier mobility. nih.gov The properties of PAHs can be fine-tuned by altering their size, shape, and peripheral substituents. nih.govacs.org

Derivatives of this compound are used as precursors in the synthesis of complex PAHs. For example, 2,5-Diphenyl-3,4-bis(4-bromophenyl)cyclopentadienone, which features the core bis(4-bromophenyl) structure, is a key reactant for creating larger, carbazole-based polycyclic aromatic hydrocarbons. nih.govacs.org This compound can be reacted with diphenylacetylene (B1204595) in a high-temperature reaction to form 1,2-Bis[4-(N-carbazolyl)phenyl]-3,4,5,6-tetraphenylbenzene. nih.govacs.org Subsequent oxidative coupling reactions, such as the Scholl reaction, can then be used to induce cyclization and form the final, rigid PAH structure. acs.org

Development of Functional Polymers and Resins

The reactive nature of the carbon-bromine bond makes this compound and its analogues versatile monomers for the creation of a wide array of functional polymers and resins. These materials are designed to have specific properties, such as high thermal stability, tailored electronic characteristics, and good processability.

The synthesis of conjugated polymers like polytriarylamines, as discussed in section 6.1.1, is a prime example. A novel conjugated polymer prepared via Suzuki coupling from N,N-bis(4-bromophenyl)-N′,N′-bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)-1,4-phenylenediamine and a fluorene-based diboronic acid ester demonstrates the creation of highly functional materials. acs.org This specific polymer exhibited not only excellent solubility but also significant thermal stability and reversible electrochromic properties, changing color from pale yellowish to green and then to blue upon application of an electrical potential. acs.org

Table 2: Properties of a Functional Conjugated Polymer (Polymer 4)

| Property | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 2.05 × 104 g/mol |

| Glass Transition Temperature (Tg) | 144 °C |

| 10% Weight-Loss Temperature (Td10) | 445 °C (in N2) |

| Char Yield at 800 °C | 59.0% (in N2) |

| Redox Potentials (E1/2) | 0.67 V and 1.05 V (vs Ag/Ag+) |

Data sourced from a study on a N,N,N′,N′-tetraphenyl-1,4-phenylenediamine−fluorene alternating conjugated polymer. acs.org

Furthermore, related structures like 1,3,5-tris(4-bromophenyl)benzene (B1296842) have been used in surface-catalyzed Ullmann reactions to synthesize two-dimensional (2D) covalent organic frameworks. researchgate.net Although this precursor has a different substitution pattern, it highlights the general strategy of using bromophenyl benzene (B151609) monomers to construct extended, functional polymer networks. researchgate.net

Research into Flame Retardant Applications of Brominated Aromatics

Brominated flame retardants (BFRs) are a diverse group of organobromine compounds that are added to or reacted with polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Their primary mechanism of action involves interference with the combustion process in the gas phase. Upon heating, the BFRs release bromine radicals, which are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction. This action cools the system and reduces the supply of flammable gases.

Commonly researched and utilized brominated aromatics include polybrominated diphenyl ethers (PBDEs), tetrabromobisphenol A (TBBPA), and hexabromocyclododecane (HBCD), among others. These compounds are either used as additive flame retardants, where they are physically mixed with the polymer, or as reactive flame retardants, where they are chemically bonded into the polymer structure.

Despite the extensive research into brominated aromatics for flame retardant applications, "this compound" does not appear as a subject of these studies. Searches for its use as an additive, a reactive monomer for flame-retardant polymers, or as a foundational structure for the synthesis of other flame retardants have not yielded any specific findings. Consequently, no data tables or detailed research findings regarding its performance, mechanism, or potential applications in this context can be provided.

The focus of flame retardant research continues to evolve, with ongoing efforts to develop new compounds, including alternative brominated structures and non-halogenated solutions, to meet performance and environmental standards. However, based on currently available scientific and technical information, the role of this compound in flame retardant applications has not been explored or documented.

Future Research Directions and Translational Perspectives

Innovations in Green Synthetic Methodologies for Brominated Aryl Systems

The synthesis of brominated aromatic compounds has traditionally relied on methods that often generate significant waste and utilize hazardous reagents like molecular bromine. beilstein-journals.org The development of green synthetic methodologies is crucial for the sustainable production of precursors like 1,2-Bis(4-bromophenyl)benzene.

Future research is focused on developing milder and more environmentally acceptable synthetic routes. researchgate.net A significant area of innovation involves replacing traditional brominating agents with greener alternatives. Systems using hydrobromic acid (HBr) in combination with an oxidant like hydrogen peroxide (H₂O₂) are promising, as the primary byproduct is water. researchgate.netwku.edu These reactions can often be performed in more benign solvents such as water, ethanol, or even under solvent-free conditions, drastically reducing the environmental footprint. researchgate.netresearchgate.net

Another avenue of green innovation is the use of recyclable catalysts. For instance, a method using copper nitrate (B79036) as a catalyst and molecular oxygen as the ultimate oxidant has been proposed for the bromination of aromatic compounds with high atom utilization. google.com The use of polyethylene (B3416737) glycol (PEG) as a non-toxic and reusable solvent medium for metal-catalyzed cross-coupling reactions also represents a sustainable approach. rsc.org These greener methods promise not only to reduce waste but also to offer better control and selectivity in the synthesis of complex brominated molecules. beilstein-journals.orgresearchgate.net

| Method | Reagents/Catalyst | Solvent | Key Advantages |

| Traditional Bromination | Molecular Bromine (Br₂) | Halogenated Solvents (e.g., CCl₄, CHCl₃) | Well-established, effective for many substrates. |

| Peroxide-Bromide Method | HBr / H₂O₂ | Water, Ethanol, or solvent-free | Green (byproduct is water), high yields, good regioselectivity. researchgate.net |

| Catalytic Air Oxidation | HBr / Copper Nitrate / O₂ | Water | High atom economy, avoids organic solvents, economical. google.com |

| PEG-Mediated Synthesis | Palladium or Copper catalysts | Polyethylene Glycol (PEG) | Recyclable solvent/catalyst system, non-toxic medium. rsc.org |

Advanced Computational Design and Materials Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and design of new materials. ncn.gov.pl By predicting the properties of molecules like this compound before synthesis, researchers can save significant time and resources. ncn.gov.plumich.edu

Advanced computational methods, such as Density Functional Theory (DFT), can predict a wide range of properties, including molecular geometry, electronic structure (HOMO-LUMO gap), and optical characteristics. For halogenated compounds, computational models can explore the effects of halogen bonding on crystal packing and material properties. ncn.gov.pl This is particularly relevant for designing materials with specific phosphorescent or electronic capabilities.

Furthermore, machine learning and quantitative structure-activity relationship (QSAR) models are being developed to predict reaction outcomes, such as the site- and regioselectivity of electrophilic aromatic bromination. rsc.orgkau.edu.sa These predictive tools can guide synthetic efforts to achieve desired isomers and functionalities with high precision. researchgate.net For a closely related compound, 1,2-Bis(4-bromophenyl)ethane (B1282024), computational studies have been used alongside X-ray crystallography to analyze its crystal structure and intermolecular interactions, demonstrating the power of combining computational and experimental techniques. nih.gov

| Computational Method | Predicted Properties / Application | Relevance to this compound |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, HOMO-LUMO gap, vibrational frequencies. | Predicting stability, reactivity, and potential for use in organic electronics. |

| QSAR Models | Reaction selectivity, toxicity, and other biological or physical properties. kau.edu.sa | Guiding synthesis to achieve specific isomers; preliminary assessment of environmental impact. |

| Molecular Dynamics (MD) | Conformational analysis, simulation of material assembly and dynamics. | Understanding how the molecule packs in a solid state and its flexibility. |

| Machine Learning (ML) Models | Prediction of reaction outcomes, retrosynthesis, discovery of novel compounds. rsc.org | Accelerating the design of synthetic routes and novel materials based on this scaffold. |

Exploration of Novel Materials Architectures (e.g., Covalent Organic Frameworks (COFs))

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with highly ordered structures and tunable properties. mdpi.com They are constructed from molecular building blocks linked by strong covalent bonds. Polyhalogenated aromatic compounds are key precursors in the on-surface synthesis of COFs, where C-C bonds are formed through dehalogenation reactions. acs.org

A prominent example is 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB), a structural relative of this compound, which is widely used to create 2D honeycomb-like networks on metallic surfaces. acs.orgresearchgate.netresearchgate.net The bromine atoms are cleaved upon thermal activation, and the resulting radical species couple to form robust polyphenylene structures. acs.org

Given its bifunctional nature, this compound is a prime candidate for future research in creating novel material architectures. It could serve as a linear linker to construct 1D covalent organic polymers or wires. Furthermore, it could be co-polymerized with trigonal or tetrahedral building blocks to create complex 2D or 3D COFs with modified pore sizes and functionalities. The synthesis of COFs from boronic acid precursors is well-established, and new methods using more stable boronate esters are expanding the synthetic toolbox, which could be adapted for brominated precursors. csic.esacs.org

Integration into Emerging Nanoscience and Nanotechnology Applications

The fields of nanoscience and nanotechnology offer exciting future prospects for molecules like this compound. mdpi.com The precise control over matter at the nanoscale allows for the development of materials and devices with unprecedented properties.

One of the most direct applications is in on-surface synthesis, a bottom-up approach to creating low-dimensional carbon-based nanostructures. acs.org By depositing this compound onto a catalytic metal surface under ultra-high vacuum and applying thermal energy, the C-Br bonds can be selectively broken. The resulting diradical species can then polymerize into well-defined nanowires or be incorporated into larger nanostructures. This technique provides a pathway to fabricating components for future nanoelectronic devices. rsc.org

Beyond on-surface synthesis, the bromine atoms themselves can be leveraged. They can serve as reactive handles for post-synthetic modification of nanomaterials. The "heavy atom effect" of bromine can also be exploited to enhance intersystem crossing in photosensitizers, a key process for applications in photodynamic therapy and advanced optical materials. Additionally, brominated organic compounds are relevant in environmental remediation, where nanomaterials are being developed to detect and degrade these and other persistent organic pollutants. nih.govnih.gov

| Nanotechnology Application | Role of this compound | Potential Impact |

| On-Surface Synthesis | Precursor molecule for creating 1D covalent nanowires via debromination. acs.org | Fabrication of molecular wires and circuits for nanoelectronics. |

| Functional Nanomaterials | Serves as a core for functionalization or as a component in quantum dots. | Development of novel sensors, catalysts, or imaging agents. |

| Optical Materials | Component in materials where the heavy atom effect of bromine is utilized. | Creation of efficient phosphorescent materials or photosensitizers. |

| Environmental Remediation | Target molecule for developing and testing new nanostructured catalysts for dehalogenation. nih.gov | New technologies for cleaning contaminated water and soil. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-bis(4-bromophenyl)benzene, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using aryl halides and boronic acids. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%), solvent selection (toluene or THF), and temperature control (80-110°C). Yield optimization requires rigorous exclusion of oxygen and moisture, monitored via TLC or GC-MS. Comparative studies show that brominated precursors enhance reactivity over chlorinated analogs due to better leaving-group ability .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) are critical for confirming regiochemistry and purity. For example, coupling patterns in aromatic regions (e.g., doublets for para-substituted bromophenyl groups) distinguish isomers. 2D NMR (COSY, NOESY) can clarify spatial arrangements, while ¹H-¹³C HSQC/HMBC correlations confirm connectivity. Integration errors due to bromine’s quadrupolar relaxation are mitigated by longer relaxation delays .

Q. What are the primary applications of this compound in material science?

- Methodological Answer : The compound serves as a precursor for organic semiconductors and molecular wires. Its rigid, planar structure facilitates π-π stacking, enhancing charge transport. Experimental protocols involve Ullmann coupling or Sonogashira reactions to introduce conjugated linkers (e.g., ethynylene groups). Characterization via UV-Vis (λmax ~350 nm) and cyclic voltammetry (HOMO/LUMO levels) guides material design for optoelectronic devices .

Advanced Research Questions

Q. How do electrochemical properties of this compound derivatives influence their performance in molecular diodes?

- Methodological Answer : Differential pulse voltammetry (DPV) and cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆) reveal redox behavior. For example, rectification ratios >1,500 are achieved by asymmetrical substitution, where bromine atoms stabilize charge-transfer states. Advanced analysis includes Marcus theory to model electron-transfer kinetics and impedance spectroscopy to assess interfacial resistance .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL-2018/3 refines heavy-atom (Br) positions. Challenges include twinning due to symmetry and weak diffraction. Data collection at low temperature (100 K) with synchrotron radiation (λ = 0.7 Å) improves resolution. Disorder in phenyl rings is modeled using PART instructions, and Hirshfeld surfaces analyze intermolecular interactions (e.g., C-Br⋯π contacts) .

Q. How can computational methods predict the optoelectronic properties of this compound-based materials?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G** level calculates frontier molecular orbitals and excitation energies. Solvent effects (PCM model for CH₂Cl₂) refine UV-Vis predictions. Molecular dynamics (MD) simulations assess packing efficiency in thin films. Validation against experimental data (e.g., PLQY) ensures accuracy for designing light-emitting diodes (OLEDs) .

Q. What role does this compound play in conjugated polymer-based chemical sensors?

- Methodological Answer : Incorporating the monomer into poly(phenylene vinylene) backbones enhances fluorescence quenching via Förster resonance energy transfer (FRET). Sensor fabrication involves spin-coating polymer solutions onto SiO₂ substrates. Selectivity for nitroaromatics (e.g., TNT) is tested via fluorescence titration (LOD ~10⁻⁹ M). Mechanistic studies use Stern-Volmer plots to distinguish static vs. dynamic quenching .

Q. How do substituent effects (e.g., Br vs. Cl) alter the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine’s higher electronegativity and polarizability accelerate oxidative addition in Pd-catalyzed reactions. Comparative kinetic studies (GC monitoring) show 2x faster coupling for Br vs. Cl analogs. Hammett plots (σ⁺ = 0.78 for Br) quantify electronic effects. Steric maps (DFT) reveal minimal hindrance, favoring Buchwald-Hartwig aminations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.